molecular formula C15H11F3N2O2S B1672118 GR148672X CAS No. 263890-70-6

GR148672X

Cat. No.: B1672118
CAS No.: 263890-70-6
M. Wt: 340.3 g/mol
InChI Key: OETQEFUTOKYBSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GR148672X is a synthetic organic compound known for its role as an inhibitor of triacylglycerol hydrolase and carboxylesterase 1. It has a molecular formula of C15H11F3N2O2S and a molecular weight of 340.32 g/mol . This compound is primarily used in scientific research to study lipid metabolism and related metabolic diseases .

Mechanism of Action

GR148672X, also known as (2E)-4,4,4-trifluoro-2-[(3-methylphenyl)hydrazinylidene]-1-thiophen-2-ylbutane-1,3-dione or 4,4,4-Trifluoro-1-(thiophen-2-yl)-2-(2-(m-tolyl)hydrazono)butane-1,3-dione, is a synthetic organic compound with a variety of potential applications in the field of biochemistry and pharmacology .

Target of Action

The primary target of this compound is Triacylglycerol Hydrolase (TGH) . TGH, also known as Carboxylesterase 1 (CES1), is an enzyme that plays a crucial role in lipid metabolism, particularly in the hydrolysis of triacylglycerols.

Mode of Action

This compound acts as an inhibitor of TGH . It binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of triacylglycerols. The IC50 value of this compound for TGH is 4 nM, indicating a high degree of potency .

Biochemical Pathways

By inhibiting TGH, this compound impacts the lipid metabolism pathway . Specifically, it prevents the breakdown of triacylglycerols into glycerol and fatty acids, which can lead to a decrease in the levels of these metabolites in the body .

Pharmacokinetics

It is soluble in dmso, suggesting that it may have good bioavailability .

Result of Action

The inhibition of TGH by this compound can lead to a decrease in the levels of triglycerides, total cholesterol, VLDL, and LDL cholesterol, and apolipoprotein B-100 (ApoB-100) in the body . This could potentially be beneficial in the treatment of conditions associated with high levels of these lipids, such as cardiovascular disease .

Biochemical Analysis

Biochemical Properties

GR148672X plays a significant role in biochemical reactions, particularly in lipid metabolism . It interacts with the enzyme TGH/CES1, selectively inhibiting its activity . This interaction affects the breakdown of triacylglycerols, influencing lipid levels in the body .

Cellular Effects

The effects of this compound on cells are primarily related to lipid metabolism. By inhibiting TGH/CES1, this compound can decrease plasma levels of triglycerides, total cholesterol, VLDL, and LDL cholesterol, and apolipoprotein B-100 (ApoB-100) in hamsters . This suggests that this compound may influence cell signaling pathways, gene expression, and cellular metabolism related to lipid processing and transport .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the TGH/CES1 enzyme, inhibiting its activity . This prevents the breakdown of triacylglycerols, leading to decreased levels of various lipids in the plasma .

Dosage Effects in Animal Models

In animal models, specifically hamsters, this compound administered at a dosage of 25 mg/kg twice per day led to decreased plasma levels of triglycerides, total cholesterol, VLDL, and LDL cholesterol, and ApoB-100 . The effects of different dosages and any potential toxic or adverse effects at high doses are not currently available in the literature.

Metabolic Pathways

This compound is involved in lipid metabolism pathways, specifically the breakdown of triacylglycerols . It interacts with the TGH/CES1 enzyme, which plays a key role in these pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GR148672X involves multiple steps, starting with the preparation of 4,4,4-trifluoro-1-(2-thienyl)-1,2,3-butanetrione. This intermediate is then reacted with 3-methylphenylhydrazine to form the final product . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and may require ultrasonic assistance to enhance solubility .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally synthesized in research laboratories under controlled conditions. The process involves precise measurements and careful handling of reagents to ensure high purity and yield .

Comparison with Similar Compounds

Biological Activity

GR148672X is a compound currently in preclinical development, primarily recognized for its role as a selective inhibitor of human carboxylesterase 1 (hCE1). This enzyme is significant in lipid metabolism and has implications in various metabolic disorders, including hypertriglyceridemia and obesity. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological effects, and relevant research findings.

This compound functions by inhibiting hCE1, which is involved in the hydrolysis of triacylglycerols (TAGs) and other lipid substrates. The inhibition of hCE1 by this compound leads to altered lipid metabolism, particularly affecting the secretion and catabolism of triacylglycerols in hepatic tissues. This mechanism is crucial for understanding its potential therapeutic applications.

Key Findings from Research Studies:

  • Inhibition Profile : this compound has demonstrated selective inhibition of hCE1 while showing reduced activity against other esterases such as mouse Ces1g and human CES2 . This selectivity is essential for minimizing off-target effects and enhancing therapeutic efficacy.
  • Effects on Lipid Metabolism : Studies indicate that this compound treatment results in significant reductions in fasting plasma VLDL-TG levels in murine models, suggesting its potential to modulate lipid profiles favorably .

Pharmacological Effects

The pharmacological effects of this compound have been investigated in several experimental settings:

  • Case Study 1 : In a study involving mouse embryonic fibroblasts (MEFs), this compound was shown to inhibit NF-κB signaling pathways, leading to altered metabolism under low-glucose conditions. This inhibition resulted in decreased TAG hydrolysis and increased mitochondrial dysfunction, highlighting the compound's impact on cellular energy homeostasis .
  • Case Study 2 : Another investigation demonstrated that this compound effectively reduced TAG accumulation in CT-26 colorectal cancer cells under energy stress conditions, indicating its potential role in cancer metabolism . The compound's ability to modulate lipid signaling pathways may provide insights into novel cancer therapies.

Data Table: Summary of Biological Activity

Study Model Key Findings Reference
Gilham et al. (2003)PreclinicalSelective inhibitor of hCE1; potential for treating hypertriglyceridemia
Mayer et al. (2020)Mouse ModelsReduced VLDL-TG levels; impacts on lipid metabolism
Recent Study (2021)MEFsInhibition of NF-κB; altered TAG metabolism

Properties

IUPAC Name

1,1,1-trifluoro-4-hydroxy-3-[(3-methylphenyl)diazenyl]-4-thiophen-2-ylbut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O2S/c1-9-4-2-5-10(8-9)19-20-12(14(22)15(16,17)18)13(21)11-6-3-7-23-11/h2-8,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETQEFUTOKYBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=NC(=C(C2=CC=CS2)O)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GR148672X
Reactant of Route 2
Reactant of Route 2
GR148672X
Reactant of Route 3
Reactant of Route 3
GR148672X
Reactant of Route 4
Reactant of Route 4
GR148672X
Reactant of Route 5
Reactant of Route 5
GR148672X
Reactant of Route 6
Reactant of Route 6
GR148672X

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.